Unveiling the Metabolite: A Guide to the Chemical Characterization of Hydroxy Flunarizine
Unveiling the Metabolite: A Guide to the Chemical Characterization of Hydroxy Flunarizine
An In-depth Technical Guide for Drug Development Professionals
Abstract
Flunarizine, a widely prescribed calcium channel blocker for the prophylaxis of migraine, undergoes significant metabolism in the human body.[1][2] Its principal human metabolite, hydroxy flunarizine, is formed through aromatic hydroxylation and represents a critical entity in understanding the drug's overall disposition, efficacy, and safety profile.[3][4] However, a comprehensive characterization of this metabolite as an isolated compound is not widely documented, with most literature focusing on its identification within complex biological matrices.[5] This guide provides a robust framework for the chemical characterization of hydroxy flunarizine, synthesizing established analytical principles with field-proven insights. We will detail the necessary chromatographic and spectroscopic methodologies, explain the causality behind experimental choices, and present a self-validating workflow for researchers in drug metabolism and pharmaceutical sciences.
Introduction: The "Why" of Characterizing a Metabolite
In drug development, the parent drug is only part of the story. The body's metabolic machinery transforms it into various metabolites, which can be inactive, active, or even toxic. Hydroxy flunarizine, specifically p-hydroxyflunarizine, is the major metabolite of flunarizine in humans, primarily formed by CYP2D6 in the liver.[1][3] Its characterization is paramount for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation and elimination rates of hydroxy flunarizine is essential for a complete PK model of the parent drug.
-
Safety and Toxicology: Metabolites can sometimes be responsible for adverse drug reactions. Characterizing hydroxy flunarizine allows for its synthesis and subsequent toxicological screening.
-
Drug-Drug Interactions (DDI): Since flunarizine metabolism is CYP-mediated, understanding its metabolites is key to predicting and explaining DDIs.
-
Regulatory Submission: Regulatory agencies like the FDA and EMA require thorough metabolite identification and characterization as part of the drug approval process.
This guide addresses the critical gap in publicly available, detailed methodologies for the comprehensive analysis of this key metabolite.[5]
Predicted Physicochemical Properties: From Parent to Metabolite
The introduction of a hydroxyl (-OH) group via aromatic hydroxylation fundamentally alters the physicochemical properties of the flunarizine molecule.[6] While experimental data for isolated hydroxy flunarizine is scarce, we can predict the shifts in key parameters based on established chemical principles. These predictions are vital for designing analytical methods, particularly for chromatography and extraction.
| Property | Flunarizine (Parent Drug) | Hydroxy Flunarizine (Metabolite) | Rationale for Change |
| Molecular Formula | C₂₆H₂₆F₂N₂[1] | C₂₆H₂₆F₂N₂O | Addition of one oxygen atom. |
| Molecular Weight | 404.50 g/mol [1] | 420.49 g/mol | Corresponds to the mass of one oxygen atom (≈16 Da). |
| LogP (Octanol-Water Partition) | ~5.78[7] | Predicted: < 5.78 | The polar hydroxyl group increases hydrophilicity, reducing the LogP value. |
| Aqueous Solubility | 1.68e-03 g/L (Very Low)[7][8] | Predicted: Higher than parent | The -OH group can act as a hydrogen bond donor and acceptor, improving interaction with water and thus increasing solubility. |
| Polar Surface Area (PSA) | 19.5 Ų (Calculated) | Predicted: ~39.7 Ų (Calculated)[9] | The addition of the hydroxyl group significantly increases the polar surface area. |
Causality Insight: The predicted decrease in LogP and increase in polarity are the foundational reasons for selecting reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, more polar compounds elute earlier. Therefore, we expect hydroxy flunarizine to have a shorter retention time than the parent flunarizine under identical conditions.
Chromatographic Analysis: The Gold Standard for Separation and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying metabolites like hydroxy flunarizine in complex biological samples.[10][11][12] The HPLC provides the physical separation, while the MS/MS provides the mass-based identification and sensitive quantification.
Experimental Protocol: LC-MS/MS Analysis of Hydroxy Flunarizine from an In Vitro Metabolism Assay
This protocol describes a self-validating system for generating and analyzing hydroxy flunarizine using human liver microsomes (HLMs), a standard in vitro model for studying drug metabolism.
Part A: In Vitro Generation of Hydroxy Flunarizine
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Flunarizine (substrate, final concentration 1 µM, dissolved in a minimal amount of organic solvent like methanol, <1% of total volume)
-
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to acclimate.
-
Initiate Reaction: Add NADPH (cofactor, final concentration 1 mM) to start the metabolic reaction. The total reaction volume is typically 200 µL.
-
Incubation: Incubate at 37°C for 30-60 minutes in a shaking water bath.
-
Terminate Reaction (Quench): Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., flunarizine-d8 or a structurally similar compound like cinnarizine).[6][11] This step simultaneously precipitates proteins and extracts the analyte.
-
Sample Clarification: Vortex the mixture vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.
Part B: LC-MS/MS Method Parameters
Expertise Insight: The choice of a C18 column is standard for moderately nonpolar analytes.[10][13] The gradient elution is crucial; it allows for the efficient elution of the more polar metabolite first, followed by the parent drug, while ensuring good peak shape and separation from matrix components. Formic acid is a common mobile phase modifier that aids in the positive ionization of amine-containing compounds like flunarizine and its metabolites.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., Kinetex, Hypersil Gold), 50 x 2.1 mm, <3 µm particle size[10][11] | Provides excellent separation for molecules of this polarity and size. Smaller particle sizes increase efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte protonation for positive ion mode ESI-MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min[10] | Typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Gradient Elution | Start at 40-50% B, ramp to 95% B over 3-5 min, hold, then re-equilibrate | Ensures elution of both the more polar hydroxy flunarizine and the less polar parent drug with good peak shape. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The piperazine nitrogens are readily protonated, making positive mode ESI highly effective. |
| MRM Transitions | Hydroxy Flunarizine: 421.2 → 203.2; Flunarizine: 405.2 → 203.2[10] | Precursor ions ([M+H]⁺) are selected and fragmented. The 203.2 m/z product ion corresponds to the stable bis(4-fluorophenyl)methylium fragment. |
| Collision Energy | To be optimized (typically 20-40 eV) | The energy required to produce the desired fragmentation pattern must be determined empirically. |
Spectroscopic Characterization: Confirming the Molecular Identity
While chromatography provides strong evidence, definitive structural confirmation relies on spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), such as on an Orbitrap or TOF instrument, can provide an accurate mass measurement of the metabolite, confirming its elemental composition.[14] The fragmentation pattern in MS/MS is key to identifying the structure.
Trustworthiness Insight: The fragmentation of flunarizine is well-characterized. The most prominent cleavage occurs at the benzylic C-N bond, yielding a highly stable bis(4-fluorophenyl)methylium cation at m/z 203.2.[10][11] We can confidently predict that hydroxy flunarizine will undergo the same core fragmentation, as the hydroxylation occurs on a different part of the molecule. This shared fragment is a powerful diagnostic tool.
Predicted Mass Spectrometry Data:
| Analyte | [M+H]⁺ (Precursor Ion) | Predicted Major Product Ions (m/z) | Identity of Major Fragment |
| Flunarizine | 405.2135[7] | 203.2 | [bis(4-fluorophenyl)methylium]⁺ |
| Hydroxy Flunarizine | 421.2084 | 203.2 | [bis(4-fluorophenyl)methylium]⁺ |
| 219.2 | [M+H - bis(4-fluorophenyl)methane]⁺ (piperazine-cinnamyl fragment with OH) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping the complete carbon-hydrogen framework.[2] Obtaining high-quality NMR data requires the isolation of several milligrams of pure hydroxy flunarizine, which would necessitate preparative HPLC followed by purification.
Expertise Insight: The most significant changes in the ¹H NMR spectrum of hydroxy flunarizine compared to flunarizine will be observed in the aromatic region of the cinnamyl moiety.[15] If hydroxylation occurs at the para-position (4'-position), the complex multiplet of the phenyl ring will simplify into two distinct doublets (an AA'BB' system), a classic indicator of para-substitution. The chemical shifts of the protons ortho and meta to the new -OH group will also shift upfield due to its electron-donating effect.
Predicted ¹H NMR Chemical Shift Changes (Aromatic Region):
| Protons on Cinnamyl Phenyl Ring | Flunarizine (Predicted δ, ppm) | Hydroxy Flunarizine (Predicted δ, ppm) | Rationale |
| Ortho to -CH=CH- | ~7.4 (multiplet) | ~7.3 (doublet) | Upfield shift due to electron-donating -OH group at para position. |
| Meta to -CH=CH- | ~7.3 (multiplet) | ~6.8 (doublet) | Significant upfield shift due to being ortho to the electron-donating -OH group. |
| Para to -CH=CH- | ~7.2 (multiplet) | N/A (Substituted with -OH) | Proton is replaced by the hydroxyl group. |
Visualizing the Characterization Workflow
A logical, structured workflow ensures all necessary data is collected for a full characterization.
Caption: Workflow for the chemical characterization of hydroxy flunarizine.
Conclusion and Future Directions
The chemical characterization of hydroxy flunarizine is a critical but often overlooked aspect of understanding the disposition of its parent drug, flunarizine. While robust LC-MS/MS methods can confidently identify and quantify this metabolite in biological systems, a significant knowledge gap remains concerning the properties and biological activity of the isolated compound.[5] The methodologies outlined in this guide provide a comprehensive framework for researchers to generate, isolate, and definitively characterize hydroxy flunarizine. Future research should focus on the full pharmacological and toxicological profiling of the purified metabolite to build a complete picture of flunarizine's activity in humans.
References
-
Flunarizine - Wikipedia. Wikipedia. [Link]
-
Lavrijsen, K., et al. (1994). Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes. Xenobiotica, 24(9), 835-850. [Link]
-
Flunarizine | C26H26F2N2 | CID 941361. PubChem, National Institutes of Health. [Link]
-
PRODUCT MONOGRAPH FLUNARIZINE. AA Pharma Inc. (2010). [Link]
-
Wahbi, A. A., et al. (1995). Liquid Chromatographic Determination of Flunarizine Dihydrochloride in the Presence of Its Degradation Product. Journal of Pharmaceutical and Biomedical Analysis, 13(6), 777-784. [Link]
-
Showing metabocard for Flunarizine (HMDB0015589). Human Metabolome Database. [Link]
-
Kartinasari, W. F., et al. (2003). HPLC Determination of Flunarizine Dihydrochloride in Tablets and Its Validation. Journal of Liquid Chromatography & Related Technologies, 26(6), 1059-1069. [Link]
-
Reddy, B. V., & Rao, K. S. (2013). A new stability indicating RP-HPLC method for the determination of Flunarizine in bulk and pharmaceutical dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 666-676. [Link]
-
Yang, Y., et al. (2022). Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drugs in R&D, 22(3), 255-263. [Link]
-
A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Semantic Scholar. [Link]
-
Hydroxy Flunarizine | CAS#:87166-81-2. ChemSrc. [Link]
-
O'Connor, N., et al. (2014). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. Journal of Pharmaceutical Analysis, 4(5), 332-338. [Link]
-
Pappula, N., et al. (2017). A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Biomedical Chromatography, 31(7), e3906. [Link]
-
Pappula, N., et al. (2015). QUANTIFICATION OF FLUNARIZINE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND TANDEM MASS SPECTROMETRY. International Journal of Research in Pharmacy and Chemistry, 5(4), 764-772. [Link]
-
Ahmad, I., et al. (2018). Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches. Journal of Molecular Structure, 1161, 466-475. [Link]
-
flunarizine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Yao, C., et al. (2006). Determination of Flunarizine in Human Plasma by Liquid Chromatography-tandem Mass Spectrometry. Chinese Journal of Pharmaceutical Analysis, 2006-05. [Link]
-
Kartinasari, W. F., et al. (2003). HPLC Determination of Flunarizine Dihydrochloride in Tablets and Its Validation. Semantic Scholar. [Link]
-
Patel, M., et al. (2022). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 12(3), 173-180. [Link]
-
Saxena, S., et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 16-24. [Link]
-
Ahmad, I., et al. (2018). Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches. ResearchGate. [Link]
-
Characterization and solubility study of solid dispersions of flunarizine and polyvinylpyrrolidone. Semantic Scholar. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. Flunarizine - Wikipedia [en.wikipedia.org]
- 2. Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Flunarizine | 40218-96-0 [smolecule.com]
- 9. Hydroxy Flunarizine | CAS#:87166-81-2 | Chemsrc [chemsrc.com]
- 10. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Flunarizine in Human Plasma by Liquid Chromatography-tandem Mass Spectrometry [journal11.magtechjournal.com]
- 13. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
